molecular formula C8H9ClOS B7991400 3-Chloro-6-methoxyphenyl methyl sulfide

3-Chloro-6-methoxyphenyl methyl sulfide

Cat. No.: B7991400
M. Wt: 188.67 g/mol
InChI Key: KKLCSMBIJACPQM-UHFFFAOYSA-N
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Description

Significance of Organosulfur Compounds in Contemporary Organic Synthesis and Chemical Research

Organosulfur compounds are a cornerstone of modern organic chemistry, valued for their diverse reactivity and presence in numerous biologically active molecules and materials. The sulfur atom, with its ability to exist in various oxidation states and to stabilize adjacent carbanions, offers a rich landscape for synthetic transformations. These compounds are integral to pharmaceuticals, agrochemicals, and advanced materials, making the study of novel organosulfur molecules a significant endeavor in chemical research.

Overview of Substituted Anisoles and Chlorobenzene (B131634) Derivatives in Molecular Design

Substituted anisoles and chlorobenzenes are fundamental building blocks in the design and synthesis of complex organic molecules. The methoxy (B1213986) group of an anisole (B1667542) is a powerful ortho-, para-director in electrophilic aromatic substitution and can be a precursor to a phenol (B47542) functionality. Chlorobenzene derivatives provide a stable aromatic core and a reactive handle for cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents. The interplay of these substituents dictates the electronic and steric properties of the molecule, guiding its reactivity and potential applications.

Contextualizing 3-Chloro-6-methoxyphenyl Methyl Sulfide (B99878) within Aryl Sulfide Systems

3-Chloro-6-methoxyphenyl methyl sulfide belongs to the family of aryl sulfides. Structurally, it is an isomer of other halo-methoxy-aryl sulfides and its chemical behavior is expected to be influenced by the electronic effects of the chloro, methoxy, and methylthio substituents on the benzene (B151609) ring. The relative positions of these groups (chloro and methoxy in a 1,4-relationship, and methylthio ortho to the methoxy group) will determine the electron density of the aromatic ring and the accessibility of its various positions to chemical attack.

Scope and Objectives of Research on this compound

Currently, there is a lack of published research specifically focused on this compound. The objective of future research would be to fully characterize this compound, which would involve:

Developing and optimizing a reliable synthetic route.

Thoroughly characterizing its physical and spectroscopic properties.

Investigating its reactivity, including the exploration of reactions at the sulfide group and on the aromatic ring.

Evaluating its potential as an intermediate in the synthesis of more complex molecules.

Data and Research Findings

A thorough search of scientific databases and chemical supplier catalogs reveals that this compound is a commercially available compound, listed, for example, by Rieke Metals with the catalog number NV02918. riekemetals.com However, detailed, peer-reviewed research findings regarding its synthesis and reactivity are not available.

Physicochemical Properties

Specific, experimentally determined physicochemical properties for this compound are not documented in publicly accessible literature. The molecular weight of the compound is reported to be 188.67 g/mol . riekemetals.com Predicted properties based on its structure can be calculated using computational models, but these await experimental verification.

Table 1: Basic Information for this compound

Property Value Reference
Molecular Formula C₈H₉ClOS
Molecular Weight 188.67 g/mol riekemetals.com
CAS Number Not available
Physical State Not documented
Melting Point Not documented
Boiling Point Not documented

| Solubility | Not documented | |

Note: This table reflects the current lack of publicly available, experimentally verified data.

Synthetic Methodologies

Detailed and verified synthetic procedures for this compound are not described in the scientific literature. General synthetic strategies for analogous aryl sulfides could potentially be adapted. A plausible, though unconfirmed, approach might involve the ortho-lithiation of 4-chloroanisole (B146269) followed by quenching with dimethyl disulfide. Another possibility could be the nucleophilic aromatic substitution of a more activated precursor, such as a dinitro- or fluoro-substituted benzene derivative. However, without experimental data, these remain speculative routes.

Chemical Reactivity and Transformations

There is no published research detailing the specific chemical reactions of this compound. Based on the functional groups present, the following reactivity might be anticipated:

Oxidation of the sulfide: The methyl sulfide group could be oxidized to the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the electronic properties of the molecule.

Reactions at the aromatic ring: The electron-donating methoxy and methylthio groups and the electron-withdrawing chloro group would direct electrophilic substitution to specific positions on the aromatic ring.

Cross-coupling reactions: The chloro-substituent could potentially participate in metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

These potential reactions are inferred from general principles of organic chemistry and have not been experimentally demonstrated for this specific compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-methoxy-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClOS/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLCSMBIJACPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 3 Chloro 6 Methoxyphenyl Methyl Sulfide

Oxidation Reactions at the Sulfur Center

The sulfur atom in 3-Chloro-6-methoxyphenyl methyl sulfide (B99878) is susceptible to oxidation, a fundamental transformation in organic sulfur chemistry. This process can be controlled to yield either sulfoxides or sulfones, compounds with distinct chemical properties and applications.

The selective oxidation of sulfides to sulfoxides is a common objective in organic synthesis, as sulfoxides are valuable intermediates. wikipedia.org The conversion of 3-Chloro-6-methoxyphenyl methyl sulfide to its corresponding sulfoxide (B87167), 3-Chloro-6-methoxyphenyl methyl sulfoxide, can be achieved using a variety of oxidizing agents. Careful control of reaction conditions is crucial to prevent over-oxidation to the sulfone. wikipedia.org

Common methods for the oxidation of aryl sulfides to sulfoxides include the use of hydrogen peroxide in solvents like acetic acid or acetone. wikipedia.org However, these reactions can sometimes produce mixtures of the sulfoxide and the corresponding sulfone. wikipedia.org A more controlled and widely used method for this transformation is the use of sodium metaperiodate in an aqueous medium, often at reduced temperatures to enhance selectivity. orgsyn.org For thioanisole (B89551), the parent compound of this family, this method has proven effective. orgsyn.org The reaction proceeds by stirring the sulfide with a slight excess of sodium metaperiodate in a solvent mixture, like water and methylene (B1212753) chloride, at low temperatures (e.g., in an ice bath) for several hours. orgsyn.org

Oxidizing Agent General Conditions Substrate Example Product
Hydrogen PeroxideAcetic acid, room temperatureAryl Methyl SulfidesAryl Methyl Sulfoxides wikipedia.org
Sodium MetaperiodateWater/Methylene Chloride, 0°CThioanisoleMethyl Phenyl Sulfoxide orgsyn.org
Nitric AcidControlled conditionsp-Nitrophenyl Methyl Sulfidep-Nitrophenyl Methyl Sulfoxide wikipedia.org

This table presents general methods applicable to the oxidation of aryl sulfides.

Further oxidation of the sulfoxide, or direct, more forceful oxidation of the sulfide, leads to the formation of the corresponding sulfone, 3-Chloro-6-methoxyphenyl methyl sulfone. Sulfones are generally more stable and exhibit different chemical properties compared to sulfoxides.

The synthesis of sulfones from sulfides is typically achieved by using an excess of a strong oxidizing agent or by employing more vigorous reaction conditions. A common and effective method involves refluxing the sulfide in acetic acid with an excess of hydrogen peroxide. wikipedia.org This ensures the complete oxidation of the sulfur center to the sulfone state.

Oxidizing Agent General Conditions Substrate Example Product
Hydrogen Peroxide (excess)Acetic acid, refluxAryl Methyl SulfidesAryl Methyl Sulfones wikipedia.org

This table presents a general method for the oxidation of aryl sulfides to sulfones.

The oxidation of a prochiral sulfide like this compound to its sulfoxide introduces a stereocenter at the sulfur atom. Consequently, the product can exist as a racemic mixture of two enantiomers. The field of stereoselective oxidation aims to develop methods that favor the formation of one enantiomer over the other, which is of significant interest in the synthesis of chiral auxiliaries and pharmaceuticals.

While specific stereoselective oxidation studies on this compound are not prominently documented, research on analogous aryl alkyl sulfides has established several effective methodologies. youtube.com These often involve the use of chiral catalysts, such as transition metal complexes with chiral ligands. For instance, platinum(II) complexes with chiral ligands have been used as catalysts for the stereoselective oxidation of prochiral aryl alkyl sulfides in aqueous surfactant media. youtube.com Another approach involves the use of biocatalysts, which are enzymes that can perform highly stereoselective transformations.

Peroxydisulfate (B1198043) salts, such as potassium peroxydisulfate (K₂S₂O₈) and ammonium (B1175870) peroxydisulfate ((NH₄)₂S₂O₈), are powerful oxidizing agents capable of initiating a variety of chemical transformations through the generation of sulfate (B86663) radicals. prepchem.comnih.gov In the context of organic sulfides, peroxydisulfate can be employed as an oxidant. The reaction mechanism often involves the activation of the peroxydisulfate anion to form the highly reactive sulfate radical anion (SO₄⁻•), which then oxidizes the sulfide. libretexts.org

Biocatalysis offers an environmentally benign and often highly selective alternative to traditional chemical methods. Enzymes, particularly oxidoreductases, can catalyze the oxidation of sulfides to sulfoxides with high chemo- and enantioselectivity.

For thioanisole and its derivatives, enzymes like horseradish peroxidase have been studied for their ability to catalyze oxidation reactions. These enzymatic reactions typically occur under mild conditions in aqueous buffer solutions. The enzyme, in its activated compound I and compound II states, facilitates the oxygen transfer to the sulfur atom. Photocatalytic systems using metalloenzymes have also been explored for the oxidation of thioanisole derivatives, demonstrating the potential for light-driven, enzyme-catalyzed transformations. orgsyn.org Such methodologies could likely be adapted for the selective oxidation of this compound.

Reactions Involving the Methyl Group

The methyl group of this compound, while generally less reactive than the sulfur center, can participate in certain chemical transformations.

One notable reaction is the deprotonation of the methyl group. For the parent compound, thioanisole, treatment with a strong base like an alkyllithium reagent can remove a proton from the methyl group, forming a highly nucleophilic lithiated species (C₆H₅SCH₂Li). wikipedia.org This intermediate can then be reacted with various electrophiles, allowing for the elongation of the carbon chain.

Another potential reaction is demethylation to form the corresponding thiophenol. This is a common deprotection strategy for aryl methyl ethers and can be extended to thioethers. nih.govresearchgate.net Thiolate anions are often used as nucleophiles to attack the methyl group, leading to the cleavage of the sulfur-methyl bond. youtube.com

Free-radical halogenation can also target the methyl group. Under UV light or in the presence of a radical initiator, alkanes and alkyl-substituted aromatic compounds undergo halogenation. wikipedia.org For an alkyl-substituted aromatic compound like toluene (B28343), chlorination can occur at the methyl group. libretexts.org By analogy, it is conceivable that under radical conditions, the methyl group of this compound could be halogenated.

Reaction Type Reagents General Product
DeprotonationAlkyllithiumLithiated methyl sulfide wikipedia.org
DemethylationThiolate anionsThiophenol youtube.com
Radical HalogenationHalogen, UV lightHalogenated methyl sulfide wikipedia.orglibretexts.org

This table outlines potential reactions at the methyl group based on the reactivity of analogous compounds.

Reactions on the Aromatic Ring

The substituents on the aromatic ring dictate the course of further reactions. The methoxy (B1213986) group (-OCH₃) is a strong activating group and is ortho-, para-directing. The methyl sulfide group (-SCH₃) is also activating and ortho-, para-directing. The chloro group (-Cl) is a deactivating group but is also ortho-, para-directing. The interplay of these directing effects determines the regioselectivity of electrophilic aromatic substitution.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The activating methoxy and methyl sulfide groups enhance the nucleophilicity of the benzene (B151609) ring, facilitating EAS reactions.

The regiochemical outcome of EAS on this compound is determined by the combined directing effects of the existing substituents. The powerful activating and directing effect of the methoxy group is expected to be dominant. The positions ortho and para to the methoxy group are activated. The position para to the methoxy group is occupied by the chloro substituent. The positions ortho to the methoxy group are at C2 and C6. C6 is already substituted with the methyl sulfide group. Therefore, the primary site for electrophilic attack is expected to be the C2 position.

The methyl sulfide group also directs ortho and para. Its ortho positions are C1 and C5, and its para position is C2. The chloro group directs ortho and para, which are positions C2, C4, and C6.

Considering these effects, the C2 position is strongly activated by both the methoxy and methyl sulfide groups, making it the most probable site for electrophilic attack.

Table 2: Predicted Regioselectivity of EAS on this compound

Electrophilic Reagent Expected Major Product
HNO₃/H₂SO₄ (Nitration) 2-Nitro-3-chloro-6-methoxyphenyl methyl sulfide
Br₂/FeBr₃ (Bromination) 2-Bromo-3-chloro-6-methoxyphenyl methyl sulfide

Note: This table is based on established principles of electrophilic aromatic substitution and the directing effects of the substituents. Specific experimental validation for this compound is limited in the available literature.

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group.

The chloro group in this compound can potentially be displaced by a strong nucleophile. For NAS to occur readily via the addition-elimination mechanism, the aromatic ring needs to be activated by electron-withdrawing groups. In this molecule, the methoxy and methyl sulfide groups are electron-donating, which does not favor a classical NAS reaction.

However, under forcing conditions (high temperature and pressure) or with very strong nucleophiles, displacement of the chloro group might be achievable. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) at high temperatures could potentially lead to the formation of 3,6-dimethoxyphenyl methyl sulfide. Similarly, reaction with amines under harsh conditions might result in the corresponding aniline (B41778) derivative.

Kinetic studies on similar systems, such as the reaction of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with biothiols, have shown that such substitutions follow an addition-elimination mechanism where the nucleophilic attack is the rate-determining step.

Metalation and Subsequent Functionalization

The aromatic ring of this compound is adorned with three substituents—chloro, methoxy, and methylthio groups—each influencing the regioselectivity of metalation, a reaction that involves the replacement of a hydrogen atom with a metal, typically lithium or magnesium. This process is a powerful tool in organic synthesis as it generates a nucleophilic organometallic intermediate that can react with a wide variety of electrophiles to introduce new functional groups.

The primary method for metalation of such an aromatic system is directed ortho-metalation (DoM), where a heteroatom-containing substituent directs deprotonation to its adjacent (ortho) position through coordination with the organolithium reagent. In this compound, the methoxy (-OCH₃) and methylthio (-SCH₃) groups are effective directed metalation groups (DMGs). The chloro (-Cl) group is also an ortho-director, albeit weaker than the methoxy and methylthio groups.

The relative directing power of these groups determines the site of metalation. The methoxy group is a powerful DMG, strongly directing lithiation to the C5 position. The methylthio group also directs to its ortho positions, C2 and C6 (which is actually the C2 position relative to the sulfide on the substituted ring). However, the C2 position is already substituted with the methoxy group. Therefore, the primary site of metalation is expected to be the C5 position, directed by the potent methoxy group.

Once formed, the lithiated intermediate is a versatile nucleophile that can be quenched with various electrophiles to yield a range of 5-substituted derivatives.

Table 1: Potential Functionalization Reactions of Metalated this compound

ElectrophileReagent ExampleResulting Functional GroupProduct Structure
Carbon dioxideCO₂ (gas), then H₃O⁺Carboxylic acid5-Carboxy-3-chloro-6-methoxyphenyl methyl sulfide
Aldehydes/KetonesFormaldehyde (B43269) (HCHO)Hydroxymethyl(5-Chloro-2-methoxy-4-(methylthio)phenyl)methanol
Alkyl halidesMethyl iodide (CH₃I)Methyl3-Chloro-5-methyl-6-methoxyphenyl methyl sulfide
Silyl halidesTrimethylsilyl chloride (TMSCl)Trimethylsilyl3-Chloro-6-methoxy-5-(trimethylsilyl)phenyl methyl sulfide
BoratesTrimethyl borate (B1201080) (B(OMe)₃)Boronic acid(5-Chloro-2-methoxy-4-(methylthio)phenyl)boronic acid

Rearrangement Reactions

Rearrangement reactions are fundamental transformations in organic chemistry where the carbon skeleton or the position of functional groups within a molecule is altered. wikipedia.org

Sigmatropic rearrangements are pericyclic reactions characterized by the migration of a sigma bond across a π-electron system. wikipedia.org A prominent example involving sulfides is the nih.govbohrium.com-sigmatropic rearrangement. wikipedia.orgchemtube3d.com This reaction typically involves an allylic sulfide that, upon conversion to a sulfonium (B1226848) ylide, rearranges to form a new carbon-carbon bond. wikipedia.org

For this compound, a direct nih.govbohrium.com-sigmatropic rearrangement is not feasible as it lacks the required allylic group on the sulfur atom. The molecule possesses a methyl sulfide, not an allyl sulfide. However, if the methyl group were replaced with an allyl group (forming 3-Chloro-6-methoxyphenyl allyl sulfide), it could potentially undergo such a transformation. The process would involve the formation of a sulfonium ylide, for instance, through the reaction with a carbene or by deprotonation of an allylic sulfonium salt, followed by the concerted nih.govbohrium.com-shift. This rearrangement is highly stereoselective and is a valuable method for synthesizing homoallylic thiols or, after desulfurization, homoallylic alcohols (the Mislow-Evans rearrangement). nih.govwikipedia.org

The sulfide group can electronically influence or participate in various other types of rearrangements. While specific examples involving this compound are not prominently documented, the thioether moiety can stabilize adjacent intermediates that facilitate molecular restructuring. For instance, the sulfur atom can stabilize an adjacent carbocation through resonance (pi-donation) or a neighboring carbanion (alpha-sulfur stabilization). These properties can be harnessed in acid- or base-catalyzed rearrangement processes.

One related, though distinct, reaction is the Sommelet–Hauser rearrangement, which is characteristic of benzylic quaternary ammonium salts. wikipedia.org An analogous rearrangement involving a sulfonium salt of this compound could be envisioned if a suitable benzylic position were present in one of the sulfur substituents.

Intermolecular Reactions

Intermolecular reactions involve the interaction of two or more separate chemical species.

Cycloaddition reactions, most notably the Diels-Alder reaction, are powerful methods for forming cyclic compounds. wikipedia.org The Diels-Alder reaction involves a conjugated diene reacting with a dienophile (typically an alkene or alkyne) to form a six-membered ring. wikipedia.org

The aromatic ring of this compound is electron-rich and possesses a high degree of resonance stabilization. Consequently, it is generally unreactive as a dienophile in a standard Diels-Alder reaction. The disruption of its aromaticity is energetically unfavorable. For an aromatic system to participate, extreme conditions or specific modifications are usually required, such as in the hexadehydro Diels-Alder reaction which proceeds through a benzyne (B1209423) intermediate. wikipedia.org Therefore, it is unlikely that this compound would act as a dienophile under conventional thermal or Lewis-acid-catalyzed Diels-Alder conditions.

Thioethers are known to function as ligands in coordination chemistry. The sulfur atom possesses lone pairs of electrons that can be donated to a metal center to form a coordinate covalent bond. As a soft donor atom (according to Hard-Soft Acid-Base theory), the sulfur of a thioether preferentially coordinates to soft metal ions, such as Pd(II), Pt(II), Ag(I), and Hg(II).

This compound has multiple potential donor sites: the sulfur of the methylthio group, the oxygen of the methoxy group, and the chlorine atom. This makes it a potential multidentate ligand. It could coordinate to a metal center in several ways:

Monodentate: Coordination through the sulfur atom is most likely, given its soft nature.

Bidentate (Chelating): The molecule could potentially form a five-membered chelate ring by coordinating through both the sulfur and the oxygen of the adjacent methoxy group. Chelation is often entropically favored and leads to more stable metal complexes.

The electronic properties of the aromatic ring, influenced by the chloro and methoxy substituents, would modulate the electron-donating ability of the sulfur atom and thus affect the stability and reactivity of the resulting metal complex. The study of such complexes is relevant to the development of new catalysts and materials.

Mechanistic Investigations of Reactions Involving 3 Chloro 6 Methoxyphenyl Methyl Sulfide

Reaction Pathway Elucidation

Elucidating the pathway of a chemical reaction is fundamental to understanding and controlling its outcome. This involves identifying all transient species, including intermediates and transition states, that connect the reactants to the products.

Identification of Reaction Intermediates

Reaction intermediates are transient chemical species that are formed from the reactants and proceed to form the products. Their detection and characterization are crucial for confirming a proposed reaction mechanism. For a substituted aryl sulfide (B99878) like 3-Chloro-6-methoxyphenyl methyl sulfide, potential reactions could include nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution, or oxidation at the sulfur atom.

In SNAr reactions, the key intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex. scranton.edu The formation of this intermediate is often the rate-determining step. youtube.com Techniques such as mass spectrometry are invaluable for detecting and characterizing such short-lived, low-concentration species. scranton.eduyoutube.com For instance, electrospray ionization mass spectrometry (ESI-MS) can be used to monitor reactions in real-time, allowing for the identification of charged intermediates. youtube.com

Transition State Analysis

The transition state is the highest energy point along the reaction coordinate, representing a fleeting molecular configuration that is critical to the reaction rate. While transition states cannot be isolated, their structure and energy can be inferred from experimental data or modeled using computational chemistry.

Transition state theory provides a conceptual framework for understanding how reactants transform into products. zenodo.org Computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating the geometry and energy of transition states. This analysis can help to distinguish between different possible reaction mechanisms, for example, a concerted pathway versus a stepwise pathway involving an intermediate. researchgate.net

Kinetic Studies

Kinetic studies measure the rate of a chemical reaction and how it is influenced by factors such as concentration, temperature, and the presence of a catalyst. This data is essential for deriving the rate law and determining the activation parameters of a reaction.

Rate Law Determination and Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a change in the reaction rate when an atom in a reactant is replaced with one of its heavier isotopes. Measuring the KIE can provide insight into bond-breaking or bond-forming events in the rate-determining step. For example, the absence of a significant KIE when a C-H bond is replaced by a C-D bond can indicate that this bond is not broken in the slowest step of the reaction.

Activation Parameters Determination

The activation parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), are determined by studying the effect of temperature on the reaction rate constant. These parameters are derived from the Eyring equation, which is a cornerstone of transition state theory.

The enthalpy of activation represents the energy barrier that must be overcome for the reaction to occur, while the entropy of activation reflects the change in molecular orderliness when moving from the reactants to the transition state. For example, a large negative ΔS‡ is often indicative of an associative mechanism where two reactant molecules combine to form a more ordered transition state, a common feature in SNAr reactions. researchgate.net

Substituent and Steric Effects on Reactivity

The nature and position of substituents on an aromatic ring can profoundly influence the rate and regioselectivity of a reaction. For this compound, the chloro, methoxy (B1213986), and methyl sulfide groups all exert electronic and steric effects.

The Hammett equation is a widely used tool in physical organic chemistry to quantify the effect of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. youtube.com By plotting the logarithm of the rate constant (k) or equilibrium constant (K) for a series of substituted compounds against the appropriate substituent constant (σ), a linear relationship is often observed. researchgate.net The slope of this plot, known as the reaction constant (ρ, rho), provides valuable information about the reaction mechanism. youtube.com A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state, as would be expected in a nucleophilic aromatic substitution. youtube.com

The directing effects of the existing substituents are also critical. The methoxy group is a strong ortho-, para-director for electrophilic substitution, while the chloro group is a deactivating ortho-, para-director. The methyl sulfide group is also an ortho-, para-director. The interplay of these groups, along with steric hindrance, would determine the position of attack for an incoming reagent.

Hammett-type Correlations in Reactions

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted species to that of the unsubstituted species (k₀ or K₀) through a substituent constant (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ

The reaction constant, ρ (rho), is a measure of the sensitivity of a particular reaction to the electronic effects of the substituents. wikipedia.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value signifies acceleration by electron-donating groups (positive charge buildup in the transition state). chemguide.co.uk

Consider the SNAr reaction of a series of para-substituted phenoxides with this compound. The substituents on the incoming phenoxide would modulate its nucleophilicity. A hypothetical Hammett plot for this reaction would likely yield a negative ρ value, as electron-donating groups on the nucleophile would increase its reactivity, thereby accelerating the reaction.

Conversely, if we were to vary the substituents on the aromatic ring of a related thioanisole (B89551) derivative while keeping the nucleophile constant, we would expect a large positive ρ value. This is because electron-withdrawing groups on the aryl ring stabilize the developing negative charge in the Meisenheimer intermediate, thus speeding up the reaction. researchgate.net For example, in the anilinolysis of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole, a related activated aromatic system, significant ρ values are observed, indicating high sensitivity to substituent effects. nih.gov

Table 1: Hypothetical Hammett Data for the Reaction of Substituted Phenoxides with this compound

Substituent (X) on Phenoxideσ_p ValueRelative Rate (k_rel_)log(k_rel_)
-OCH₃-0.274.50.65
-CH₃-0.172.80.45
-H0.001.00.00
-Cl0.230.3-0.52
-CN0.660.02-1.70

This interactive table presents plausible data for a Hammett-type correlation, illustrating the expected trend for a nucleophilic aromatic substitution reaction.

Steric Hindrance Effects on Reaction Rates and Selectivity

Steric hindrance plays a critical role in determining the feasibility and outcome of chemical reactions. In this compound, the substituents are positioned in a way that can significantly influence the approach of a reactant to the aromatic ring. The methoxy (-OCH₃) and methyl sulfide (-SCH₃) groups are ortho to the chlorine atom, creating a sterically congested environment around the potential site of nucleophilic attack.

This steric crowding can have several consequences:

Reduced Reaction Rates: The bulky groups can shield the electrophilic carbon atom from the incoming nucleophile, increasing the activation energy and thus slowing down the reaction rate. Studies on the reactions of phenyl 2,4,6-trinitrophenyl ethers with aniline (B41778) derivatives have shown that steric hindrance significantly lowers the rate of reaction. rsc.org

Regioselectivity: In cases where multiple reaction sites are available, steric hindrance can direct the incoming group to the less hindered position.

Conformational Effects: The presence of ortho substituents can force the methoxy and methyl sulfide groups out of the plane of the benzene ring, which in turn can alter their electronic influence (mesomeric effect) on the reaction center.

The impact of steric hindrance is particularly pronounced in bimolecular reactions, such as SNAr, where the transition state involves the close association of both reactants.

Table 2: Hypothetical Relative Rates of Nucleophilic Substitution Illustrating Steric Effects

SubstrateRelative Rate
4-Chloroanisole (B146269)1.0
2,4-Dichloroanisole0.2
This compound0.05
2,6-Dimethyl-4-chloroanisole0.001

This interactive table provides a conceptual illustration of how increasing steric hindrance around the reaction center can dramatically decrease the rate of a substitution reaction.

Influence of Reaction Conditions

The course of a chemical reaction is profoundly influenced by the conditions under which it is performed. The choice of catalyst, solvent, temperature, and pressure can alter not only the rate of reaction but also the reaction mechanism and the distribution of products.

Catalyst Role in Reaction Mechanism

Catalysts can open up new, lower-energy pathways for a reaction, thereby increasing the reaction rate without being consumed in the process. For reactions involving this compound, different types of catalysis could be envisaged.

Nucleophilic Aromatic Substitution (SNAr): While SNAr reactions can proceed without a catalyst if the ring is sufficiently activated by electron-withdrawing groups, the presence of a chloro substituent often necessitates catalysis. Transition metals like copper and palladium are commonly used. For instance, in a copper-catalyzed SNAr reaction (an Ullmann-type coupling), the catalyst facilitates the coupling of the aryl halide with a nucleophile, often an amine or an alcohol. The mechanism typically involves the oxidative addition of the aryl halide to a low-valent copper species, followed by reaction with the nucleophile and reductive elimination to yield the product and regenerate the catalyst. Similarly, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed. nih.gov

Oxidation of the Sulfide Group: The methyl sulfide group can be oxidized to the corresponding sulfoxide (B87167) or sulfone. This transformation is often catalyzed by metal complexes. For instance, transition metal oxides can act as catalysts, with the mechanism involving the abstraction of hydrogen or direct oxygen transfer. rsc.org The choice of catalyst and oxidant can provide selectivity for either the sulfoxide or the sulfone.

Table 3: Hypothetical Product Yields for the Amination of this compound

Reaction ConditionsCatalystYield of Aminated Product (%)
Aniline, 120 °C, 24hNone< 5
Aniline, 120 °C, 24hCuI (10 mol%)75
Aniline, 100 °C, 12hPd₂(dba)₃ / Ligand92

This interactive table illustrates the significant impact a catalyst can have on the yield of a representative SNAr reaction.

Solvent Effects on Reaction Mechanism and Selectivity

The solvent in which a reaction is conducted can have a profound effect on its rate and mechanism by stabilizing or destabilizing the reactants, transition states, and intermediates. numberanalytics.com

For a typical SNAr reaction of this compound, the rate-determining step is often the formation of the negatively charged Meisenheimer complex. The choice of solvent can influence the stability of this charged intermediate:

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally the preferred choice for SNAr reactions. They can solvate cations well, leaving the anion (the nucleophile) relatively "naked" and highly reactive. Furthermore, their high polarity effectively stabilizes the charged Meisenheimer intermediate, thus accelerating the reaction. nih.gov

Polar Protic Solvents (e.g., Methanol (B129727), Water): These solvents can solvate both the nucleophile and the charged intermediate through hydrogen bonding. While they can stabilize the Meisenheimer complex, they also strongly solvate the nucleophile, reducing its reactivity and potentially slowing down the reaction compared to polar aprotic solvents. nih.gov

Nonpolar Solvents (e.g., Toluene (B28343), Hexane): Reactions are generally much slower in nonpolar solvents as they cannot effectively stabilize the charged intermediate.

The solvent can also influence the selectivity of a reaction by differentially solvating the transition states leading to different products.

Table 4: Hypothetical Relative Rate Constants for an SNAr Reaction in Various Solvents

SolventDielectric Constant (ε)Solvent TypeRelative Rate Constant (k_rel)
Hexane1.9Nonpolar1
Toluene2.4Nonpolar10
Methanol32.7Polar Protic1,000
Acetonitrile (B52724)37.5Polar Aprotic5,000
DMSO46.7Polar Aprotic20,000

This interactive table presents plausible relative rate constants that demonstrate the significant influence of solvent choice on the kinetics of a nucleophilic aromatic substitution reaction.

Temperature and Pressure Effects on Reaction Pathways

Temperature and pressure are fundamental thermodynamic variables that can be manipulated to control reaction outcomes.

Pressure: The effect of pressure on reaction rates is described by the activation volume (ΔV‡), which is the change in volume of the reacting species as they move from the ground state to the transition state. nih.gov

If the transition state is more compact and occupies a smaller volume than the reactants (negative ΔV‡), increasing the pressure will accelerate the reaction. This is typical for reactions where two molecules come together in the rate-determining step, such as many cycloadditions and bimolecular substitution reactions.

If the transition state is larger than the reactants (positive ΔV‡), increasing the pressure will slow the reaction down. This is common in reactions where a molecule breaks apart in the rate-determining step (e.g., unimolecular dissociation). For a typical SNAr reaction, the formation of the Meisenheimer complex involves the association of two molecules, usually leading to a negative volume of activation. Therefore, such reactions are generally accelerated by high pressure. osti.gov

Table 5: Hypothetical Effect of Temperature and Pressure on a Reaction Rate

Temperature (°C)Pressure (MPa)Relative Rate
800.11.0
1000.14.1
1200.115.8
12010025.3
12020040.5

This interactive table illustrates the expected increase in reaction rate with both increasing temperature and, for a reaction with a negative activation volume, increasing pressure.

Advanced Spectroscopic Characterization and Correlational Studies of 3 Chloro 6 Methoxyphenyl Methyl Sulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the chemical environment of each proton and carbon atom can be detailed, and their connectivity can be mapped.

High-Resolution 1H NMR for Proton Assignment and Spin-Spin Coupling

The 1H NMR spectrum of 3-Chloro-6-methoxyphenyl methyl sulfide (B99878) is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the methoxy (B1213986) and methyl sulfide groups. The substitution pattern on the benzene (B151609) ring—with a chloro group at C3, a methoxy group at C6, and a methyl sulfide group at C1—dictates the chemical shifts (δ) and spin-spin coupling patterns of the three aromatic protons.

The proton ortho to the methoxy group (H-5) is expected to be the most shielded due to the strong electron-donating effect of the methoxy group, thus appearing at the lowest chemical shift among the aromatic protons. The proton between the chloro and methylthio groups (H-2) will be significantly deshielded. The proton ortho to the chloro group (H-4) will have an intermediate chemical shift. The methyl protons of the methoxy and methyl sulfide groups will each appear as sharp singlets, with the methoxy protons typically found further downfield than the methylthio protons.

The expected spin-spin coupling will result in a doublet for H-5 (coupled to H-4), a doublet of doublets for H-4 (coupled to H-5 and H-2), and a doublet for H-2 (coupled to H-4).

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2~ 7.30d~ 2.0
H-4~ 7.05dd~ 8.5, 2.0
H-5~ 6.90d~ 8.5
-OCH₃~ 3.85s-
-SCH₃~ 2.45s-
Note: Predicted values are based on data from analogous compounds and standard substituent effects.

13C NMR for Carbon Skeleton Elucidation

The 13C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, allowing for the complete assignment of the carbon skeleton. The carbon attached to the methoxy group (C-6) is expected to be the most deshielded among the aromatic carbons due to the significant deshielding effect of the oxygen atom. Conversely, the carbons ortho and para to the electron-donating methoxy group will be shielded. The carbon bearing the methylthio group (C-1) and the chloro group (C-3) will also exhibit characteristic chemical shifts. The methyl carbons of the methoxy and methyl sulfide groups will appear in the upfield region of the spectrum.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (-SCH₃)~ 138
C-2~ 128
C-3 (-Cl)~ 125
C-4~ 123
C-5~ 112
C-6 (-OCH₃)~ 158
-OCH₃~ 56
-SCH₃~ 16
Note: Predicted values are based on data from analogous compounds and standard substituent effects.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping and Complex Structure Elucidation

To unambiguously confirm the proton and carbon assignments and to establish the connectivity within the molecule, a suite of 2D NMR experiments is employed. chemicalbook.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For 3-Chloro-6-methoxyphenyl methyl sulfide, the COSY spectrum is expected to show a cross-peak between H-4 and H-5, and another between H-4 and H-2, confirming their adjacent positions on the aromatic ring. No correlations would be observed for the singlet methoxy and methylthio protons. caltech.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). The HSQC spectrum would show cross-peaks connecting H-2 to C-2, H-4 to C-4, H-5 to C-5, the methoxy protons to the methoxy carbon, and the methylthio protons to the methylthio carbon. This technique is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum. caltech.edu

The methoxy protons (-OCH₃) to C-6.

The methylthio protons (-SCH₃) to C-1.

H-2 to C-1, C-3, and C-6.

H-4 to C-2, C-3, and C-5.

H-5 to C-1, C-3, and C-4.

DEPT-135 for Methyl, Methylene (B1212753), and Methine Carbon Identification

The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is a valuable tool for differentiating between carbon types. In this experiment, methyl (CH₃) and methine (CH) carbons appear as positive signals, while methylene (CH₂) carbons appear as negative signals. Quaternary carbons are not observed. For this compound, the DEPT-135 spectrum is expected to show positive signals for the three methine carbons (C-2, C-4, C-5) and the two methyl carbons (-OCH₃ and -SCH₃). No negative signals would be present as there are no methylene groups in the molecule. nih.gov

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Identification of Characteristic Functional Group Frequencies

The FT-IR and Raman spectra of this compound will display a series of absorption bands corresponding to the various bond vibrations within the molecule.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methoxy (-OCH₃) and methyl sulfide (-SCH₃) groups are expected in the 2950-2850 cm⁻¹ region. chemicalbook.com

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually result in several bands in the 1600-1450 cm⁻¹ region.

C-O-C Stretching: The asymmetric and symmetric stretching of the aryl-alkyl ether linkage is a prominent feature, expected to produce strong bands around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to be observed in the fingerprint region, typically around 800-600 cm⁻¹.

C-S Stretching: The carbon-sulfur stretching vibration is generally weak and falls in the 700-600 cm⁻¹ range.

Out-of-Plane C-H Bending: The substitution pattern on the benzene ring gives rise to characteristic strong absorption bands in the 900-675 cm⁻¹ region, which can be diagnostic of the arrangement of the substituents.

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (-OCH₃, -SCH₃)Stretching2950 - 2850
Aromatic C=CStretching1600 - 1450
Aryl-O BondAsymmetric Stretching~ 1250
Alkyl-O BondSymmetric Stretching~ 1040
C-ClStretching800 - 600
C-SStretching700 - 600
Aromatic C-HOut-of-Plane Bending900 - 675
Note: Predicted values are based on established vibrational frequency correlation tables.

Analysis of Molecular Vibrations and Conformations

The vibrational characteristics of this compound are complex, arising from the various functional groups present in the molecule. The analysis of its Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra reveals key vibrational modes. For a related compound, 3-chloro-6-methoxypyridazine, the FT-IR and FT-Raman spectra were recorded in the ranges of 4000–400 cm⁻¹ and 3500–50 cm⁻¹, respectively. nih.gov This allows for the identification of stretching and bending vibrations associated with the C-Cl, C-O, C-S, C-H, and aromatic ring bonds.

Comparison with Theoretically Predicted Vibrational Spectra

To gain a deeper understanding of the experimental vibrational spectra, theoretical calculations are often employed. Density Functional Theory (DFT) is a common method used to predict the vibrational frequencies of molecules. For instance, in the study of 3-chloro-6-methoxypyridazine, DFT calculations at the B3LYP/6-31G(d) and 6-311G(d,p) levels of theory were used to calculate the molecular geometry and vibrational frequencies in the ground state. nih.gov

The calculated vibrational frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the theoretical model. The comparison between the scaled theoretical frequencies and the experimental FT-IR and FT-Raman data allows for a more definitive assignment of the observed vibrational bands to specific molecular motions. In the case of 3-chloro-6-methoxypyridazine, the difference between the observed and scaled wavenumber values for most of the fundamental vibrations was found to be very small, indicating a good agreement between theory and experiment. nih.gov This correlational approach is invaluable for confirming the structural assignments and understanding the nuances of the molecular vibrations.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition. The exact mass of this compound can be calculated based on the most abundant isotopes of its constituent elements (carbon, hydrogen, chlorine, oxygen, and sulfur). This high-precision measurement is crucial for confirming the identity of the compound and distinguishing it from other isomers or compounds with the same nominal mass. The presence of chlorine is particularly notable due to its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be clearly resolved in the HRMS spectrum.

Mass spectrometry also provides valuable structural information through the analysis of fragmentation patterns. When this compound is subjected to ionization in a mass spectrometer, it undergoes fragmentation, breaking down into smaller, characteristic ions. The analysis of the mass-to-charge ratio (m/z) of these fragment ions provides a fingerprint of the molecule's structure.

Key fragmentation pathways for this compound would likely include:

Loss of a methyl group (-CH₃): This is a common fragmentation for methyl sulfides and methoxy groups.

Loss of the methyl sulfide group (-SCH₃): This would result in a significant fragment ion corresponding to the chloro-methoxyphenyl cation.

Loss of a chlorine atom (-Cl): The loss of the halogen is a typical fragmentation pathway for chloro-aromatic compounds. miamioh.edu

Cleavage of the ether bond: This could lead to the loss of a methoxy radical (-OCH₃) or formaldehyde (B43269) (CH₂O).

The relative abundances of these fragment ions are dependent on the ionization energy and the specific mass spectrometry technique used.

Table 1: Potential Fragment Ions of this compound in Mass Spectrometry

Fragment IonMass LostStructure of Lost Neutral
[M - CH₃]⁺15•CH₃
[M - Cl]⁺35/37•Cl
[M - SCH₃]⁺47•SCH₃
[M - OCH₃]⁺31•OCH₃

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.

π → π transitions:* These transitions involve the excitation of electrons from the π bonding orbitals of the aromatic ring to the antibonding π* orbitals. These are typically high-energy transitions, resulting in strong absorption bands in the UV region.

n → π transitions:* These transitions involve the excitation of non-bonding electrons (from the oxygen, sulfur, and chlorine atoms) to the antibonding π* orbitals of the aromatic ring. These are generally lower in energy and have lower molar absorptivity compared to π → π* transitions.

For a related compound, 3-chloro-6-methoxypyridazine, the UV-Visible absorption spectrum was recorded in methanol (B129727) in the range of 200–800 nm. nih.gov The solvent can influence the position and intensity of the absorption bands. The specific wavelengths of maximum absorption (λ_max) and the corresponding molar absorptivities (ε) are characteristic of the compound's electronic structure.

Table 2: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected Spectral Region
π → ππ (aromatic ring) → π (aromatic ring)Ultraviolet
n → πn (O, S, Cl) → π (aromatic ring)Ultraviolet/Visible

An article on the advanced spectroscopic and crystallographic characterization of This compound cannot be generated at this time. Extensive searches for specific experimental and theoretical data for this compound have not yielded the necessary information to fulfill the request.

The user's instructions require a detailed article based on specific analytical data, including:

Time-Dependent Density Functional Theory (TD-DFT) calculations

Single-crystal X-ray diffraction data

Specific bond lengths, bond angles, and torsional angles

Details of crystal packing and intermolecular interactions

Information on polymorphism

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the user's strict outline and content requirements. Generating such an article without the specific data would lead to speculation and would not meet the standards of a professional, authoritative, and scientifically accurate piece.

Computational and Theoretical Chemistry of 3 Chloro 6 Methoxyphenyl Methyl Sulfide

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the electronic structure, molecular geometry, and reactivity of chemical compounds. For a molecule like 3-Chloro-6-methoxyphenyl methyl sulfide (B99878), these computational methods can provide insights that are often difficult or impossible to obtain through experimental means alone. The subsequent sections detail the specific theoretical approaches that would be applied to characterize this compound.

Geometry Optimization using Density Functional Theory (DFT)

The foundational step in the computational study of any molecule is the determination of its most stable three-dimensional structure, known as geometry optimization. Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for this purpose. It offers a favorable balance between computational cost and accuracy, making it suitable for a molecule of this size.

The process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. This optimized geometry is crucial as all other calculated properties, such as electronic and spectroscopic features, are dependent on it.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. Different functionals are parameterized to perform well for different types of chemical systems and properties.

For a molecule containing a substituted benzene (B151609) ring, chlorine, a methoxy (B1213986) group, and a methyl sulfide group, a hybrid functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common and reliable choice. It incorporates a portion of the exact Hartree-Fock exchange, which often improves the description of electronic properties.

Another class of functionals that would be highly relevant is the M06 suite (Minnesota functionals) . These functionals are designed to be more broadly applicable and can provide better accuracy for non-covalent interactions, which might be present in the conformational analysis of the title compound. A comparative study using both B3LYP and an M06 functional would provide a more robust understanding of the system.

The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set determines the flexibility the electrons have to distribute in space and is critical for accurate calculations.

A commonly used and effective basis set for initial geometry optimizations is the Pople-style basis set 6-31G *. The asterisks indicate the inclusion of polarization functions on heavy (non-hydrogen) atoms, which are essential for describing the bonding in molecules with heteroatoms like sulfur and chlorine.

For more refined calculations of electronic properties, a larger and more flexible basis set such as 6-311++G(d,p) would be employed. This basis set includes:

Triple-split valence (6-311) : Provides more functions to describe the valence electrons.

Diffuse functions (++): Added to both heavy and hydrogen atoms, they are crucial for accurately describing anions and systems with lone pairs, such as the oxygen and sulfur atoms in 3-Chloro-6-methoxyphenyl methyl sulfide.

Polarization functions (d,p): Added to both heavy atoms (d) and hydrogen atoms (p), they allow for more directional flexibility in bonding.

The geometry would first be optimized with a smaller basis set, followed by a final optimization with the larger basis set to ensure a highly accurate structure.

Conformational Analysis and Stability

The presence of the methoxy and methyl sulfide groups, which can rotate around their respective bonds to the aromatic ring, means that this compound can exist in different spatial arrangements or conformations. A thorough conformational analysis is necessary to identify the most stable conformer (the global minimum) and the relative energies of other low-lying conformers.

This is typically achieved by performing a series of constrained geometry optimizations where the dihedral angles defining the orientation of the methoxy and methyl sulfide groups are systematically varied. The relative energies of the resulting conformers would then be compared to determine their thermodynamic stability.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Energy Gap)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties.

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are indicative of sites susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density indicate sites prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap , is a crucial parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule. The energies of these orbitals would be calculated at the optimized geometry using the selected DFT functional and basis set.

A hypothetical data table for the FMO analysis of this compound might look like this:

ParameterEnergy (eV)
HOMOValue
LUMOValue
Energy Gap (ΔE)Value

Note: The actual values would be determined from the quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP is mapped onto the electron density surface, with different colors representing different potential values.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. In this compound, these would be expected around the oxygen, sulfur, and possibly the chlorine atoms due to their lone pairs.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms.

Green regions: Represent areas of neutral potential.

The MEP surface provides a comprehensive picture of the molecule's electrostatic landscape and complements the FMO analysis in predicting reactive sites.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the hybridization of orbitals within a molecule. faccts.dewisc.edu This analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that align with classical Lewis structures, such as core orbitals, lone pairs, and bond orbitals (σ and π).

The key insights from an NBO analysis include the quantification of stabilization energies (E(2)) associated with donor-acceptor interactions. These interactions, for instance, between a filled lone pair orbital (donor) and an empty anti-bonding orbital (acceptor), indicate the extent of electron delocalization, which is crucial for understanding molecular stability and reactivity. wisc.edu The analysis also provides detailed information on the percent s- and p-character of hybrid orbitals, offering a precise picture of the bonding environment around each atom.

For This compound , an NBO analysis would be expected to reveal significant interactions involving the lone pairs on the oxygen and sulfur atoms, the π-system of the benzene ring, and the influence of the electron-withdrawing chlorine atom. However, no published NBO study for this specific compound is available.

Spectroscopic Property Prediction

Computational methods are instrumental in predicting and interpreting various types of molecular spectra. Density Functional Theory (DFT) is a cornerstone of these predictive techniques.

Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of computational chemistry, often utilizing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be predicted. These predictions are invaluable for confirming molecular structures by comparing them with experimental data. nih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov For a molecule like This compound , computational prediction would help assign the specific resonances of the aromatic protons, the methoxy group protons, and the methyl sulfide protons, which might be challenging to assign unambiguously through experimental data alone. No such computational NMR prediction study for this compound has been found in the literature.

Calculation of Vibrational Frequencies and IR/Raman Intensities

Theoretical calculations of vibrational frequencies are used to predict and interpret infrared (IR) and Raman spectra. By performing a frequency calculation on an optimized molecular geometry, a set of normal vibrational modes and their corresponding frequencies and intensities can be obtained. nih.govresearchgate.net These calculated frequencies are often scaled by an empirical factor to better match experimental values, correcting for anharmonicity and limitations in the theoretical model. A full assignment of the vibrational spectrum of This compound would involve correlating calculated modes with observed IR and Raman bands, allowing for a detailed understanding of the molecule's vibrational properties. This includes stretching and bending modes for the C-Cl, C-O, C-S, and aromatic C-H bonds. Currently, there are no published computational studies on the vibrational frequencies of this molecule.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This method predicts the energies of vertical electronic excitations from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption band. For This compound , TD-DFT could predict the π→π* transitions of the aromatic ring and other potential electronic transitions, providing insight into its photophysical properties. No specific TD-DFT studies for this compound are available in the reviewed literature.

Reaction Pathway Modeling

Computational Study of Reaction Mechanisms (e.g., Transition State Calculations)

Computational chemistry is a vital tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and, most importantly, transition states can be located and characterized. Transition state calculations allow for the determination of activation energies, which are fundamental to understanding reaction kinetics. For This compound , this could involve modeling its synthesis or its subsequent reactions, such as nucleophilic substitution or oxidation of the sulfide group. Such studies provide a molecular-level understanding of bond-breaking and bond-forming processes. A literature search did not yield any computational studies on the reaction mechanisms involving this specific molecule.

Energy Profile Analysis of Transformations

The transformation of this compound, such as further substitution on the aromatic ring, would proceed through transition states and intermediates that can be analyzed computationally. The energy profile of such reactions, particularly electrophilic aromatic substitution, is influenced by the existing substituents: the chloro, methoxy, and methyl sulfide groups.

The first step in an electrophilic aromatic substitution is typically the rate-determining step, involving the formation of a high-energy carbocation intermediate known as an arenium ion or sigma complex. youtube.comyoutube.com The stability of this intermediate is crucial in determining the reaction rate and the position of the new substituent. The formation of the arenium ion disrupts the aromaticity of the benzene ring, leading to a significant activation energy barrier. youtube.comyoutube.com The second step, the deprotonation to restore aromaticity, is generally fast and exothermic. youtube.com

The directing effects of the existing substituents on this compound would be a key factor in any transformation. Both the methoxy (-OCH₃) and methyl sulfide (-SCH₃) groups are ortho-, para-directing activators due to their ability to donate electron density to the ring through resonance. The chlorine atom, while deactivating due to its inductive effect, is also an ortho-, para-director. Computational studies, such as those employing Density Functional Theory (DFT), can model the transition states for electrophilic attack at different positions on the ring to predict the most likely products. For instance, DFT calculations can reveal the relative energies of the transition states leading to substitution at the various available positions on the benzene ring.

Table 1: Representative Activation Energies for Electrophilic Aromatic Substitution on Substituted Benzenes

Note: The following data is illustrative and based on general findings for related compounds, not specific to this compound.

ReactantReactionPosition of SubstitutionCalculated Activation Energy (kcal/mol)
Anisole (B1667542)Nitrationpara15.2
AnisoleNitrationortho16.5
Chlorobenzene (B131634)Nitrationpara22.5
ChlorobenzeneNitrationortho23.1

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool to understand the movement and conformational behavior of molecules over time. For this compound, MD simulations can offer insights into its flexibility and interactions with its environment.

The conformational landscape of this compound is primarily defined by the rotation of the methoxy and methyl sulfide groups relative to the benzene ring. The rotation around the C(aryl)-O and C(aryl)-S bonds is not entirely free, with certain conformations being energetically more favorable.

For the methoxy group, studies on anisole and its derivatives have shown that the planar conformation, where the methyl group lies in the plane of the benzene ring, is generally the most stable. unipa.itresearchgate.net Rotation out of this plane is associated with an energy barrier. Similarly, for the methyl sulfide group in thioanisole (B89551), a planar or near-planar conformation is often preferred. The presence of other substituents, like the chlorine atom, can influence these rotational barriers and the preferred dihedral angles.

MD simulations can sample these conformational states, providing information on the population of different conformers and the timescale of transitions between them. By analyzing the trajectory of the atoms over time, one can determine the flexibility of the molecule and identify the most populated conformational states.

Table 2: Representative Rotational Barriers for Anisole and Thioanisole Derivatives

Note: These values are illustrative and derived from computational studies on similar compounds.

MoleculeRotatable BondComputational MethodRotational Barrier (kcal/mol)
AnisoleC(aryl)-ODFT~2.5 - 5.0
ThioanisoleC(aryl)-SDFT~1.0 - 2.5
2,6-DimethylanisoleC(aryl)-ODFT~8.0 - 10.0

The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. MD simulations explicitly including solvent molecules can capture these interactions and their effect on the solute's conformation and dynamics.

In a non-polar solvent, the conformational preferences of the molecule are likely to be similar to those in the gas phase, governed primarily by intramolecular forces. However, in polar solvents, intermolecular interactions such as dipole-dipole interactions and weak hydrogen bonds can become significant. For example, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. researchgate.net

MD simulations can quantify these solvent effects by analyzing the radial distribution functions between solute and solvent atoms, which describe the probability of finding a solvent atom at a certain distance from a solute atom. koreascience.kr These simulations can also reveal how the solvent affects the rotational dynamics of the methoxy and methyl sulfide groups, potentially stabilizing certain conformations over others. The study of solvent effects is crucial for understanding reaction kinetics in solution, as the solvation of reactants, transition states, and products can dramatically alter the energy profile of a reaction. nih.govnih.gov

Derivatization Strategies and Analogous Chemical Structures of 3 Chloro 6 Methoxyphenyl Methyl Sulfide

Modification of the Methyl Sulfide (B99878) Moiety

The sulfur atom in the methyl sulfide group is a key site for chemical reactions, most notably oxidation.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental and widely utilized transformation in organic synthesis. mdpi.com This process allows for the fine-tuning of the electronic and steric properties of the sulfur-containing substituent. The selective oxidation of a sulfide to either a sulfoxide (B87167) or a sulfone can be achieved by carefully choosing the oxidant and reaction conditions. researchgate.net

Selective Oxidation to Sulfoxide: For the selective conversion of 3-Chloro-6-methoxyphenyl methyl sulfide to 3-Chloro-6-methoxyphenyl methyl sulfoxide , mild oxidizing agents are typically employed. A common and efficient method involves the use of hydrogen peroxide (H₂O₂) in the presence of a metal catalyst, such as a Molybdenum(VI) salt. researchgate.net This approach is known for its selectivity, oxidizing sulfides to sulfoxides without significant over-oxidation to the sulfone, provided the reaction is carefully monitored. researchgate.net Biocatalytic methods using specific fungal strains have also been identified to produce sulfoxides from alkyl aryl sulfides. orientjchem.org

Oxidation to Sulfone: Further oxidation of the sulfoxide or direct, more forceful oxidation of the sulfide yields the corresponding sulfone, 3-Chloro-6-methoxyphenyl methyl sulfone . More potent oxidizing systems are required for this step. Reagents such as excess hydrogen peroxide with catalysts like tantalum carbide or niobium carbide, or permanganates can drive the reaction to completion. organic-chemistry.org The use of urea-hydrogen peroxide in conjunction with phthalic anhydride (B1165640) provides a metal-free alternative for the complete oxidation of sulfides to sulfones. organic-chemistry.org It is generally documented that the initial oxidation to a sulfoxide is more easily accomplished than the subsequent oxidation to the sulfone. researchgate.net

Table 1: Representative Oxidation Reactions for Aryl Methyl Sulfides

Product Reagents and Conditions Key Features
Aryl Methyl Sulfoxide H₂O₂ / Mo(VI) catalyst, Room Temperature Selective oxidation to sulfoxide. researchgate.net
Aryl Methyl Sulfone H₂O₂ / Tantalum or Niobium Carbide catalyst Efficiently affords the corresponding sulfone. organic-chemistry.org

Direct substitution at the sulfur atom of a sulfide is not a common transformation. However, functionalization adjacent to the sulfur atom can be achieved via the Pummerer reaction after initial oxidation to the sulfoxide. acs.org In this reaction, the sulfoxide is activated, typically with an acid anhydride like acetic anhydride. A subsequent rearrangement allows for the introduction of a nucleophile onto the carbon atom alpha to the sulfur. This pathway represents an Umpolung process, converting the typically nucleophilic character of the α-carbon in a sulfide to an electrophilic one. acs.org

Modifications on the Aromatic Ring

The benzene (B151609) ring of this compound is substituted with three groups: chloro, methoxy (B1213986), and methylthio. These groups direct the position of further electrophilic substitutions and influence the ring's susceptibility to nucleophilic attack.

The introduction of additional substituents onto the aromatic ring via electrophilic aromatic substitution is governed by the directing effects of the existing groups. The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. The methylthio group (-SCH₃) is also activating and ortho, para-directing. The chloro group (-Cl) is deactivating but is also ortho, para-directing.

In the case of this compound, the positions are numbered such that the methoxy group is at C-1, the methylthio group at C-2, and the chloro group at C-4. The most activated positions for electrophilic attack would be C-5 (ortho to the methoxy group) and C-3 (ortho to both methoxy and methylthio groups).

Nitration, for instance, can be carried out using nitrating agents like nitric acid. Studies on related compounds, such as 4-methoxyaniline, show that nitration can be a key step in building more complex molecules like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. researchgate.net Research on the nitration of substituted phenols with nitrogen dioxide also demonstrates that complex product mixtures can arise, highlighting the influence of substituents on the reaction's regiochemistry. researchgate.net

The introduction of alkyl or other aromatic groups can be accomplished through various cross-coupling reactions or classical methods like Friedel-Crafts reactions.

Friedel-Crafts Alkylation/Acylation: This classic method could potentially introduce an alkyl or acyl group onto the aromatic ring. However, the presence of the sulfur atom can sometimes lead to catalyst poisoning with Lewis acids like AlCl₃. The reaction would likely be directed to the positions activated by the methoxy and methylthio groups.

Cross-Coupling Reactions: Modern cross-coupling reactions offer a more versatile approach. For instance, if the chloro group could be converted to a bromo or iodo functionality, or if a boronic acid could be installed on the ring, Suzuki or Stille coupling could be used to introduce new aryl or vinyl groups.

Nucleophilic aromatic substitution (SₙAr) of the chloro group is another potential derivatization pathway. Generally, SₙAr reactions on aryl halides require either harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In this compound, the methoxy and methylthio groups are electron-donating, which disfavors a classical SₙAr mechanism. Therefore, replacing the chloro group with nucleophiles like amines, alkoxides, or thiolates would likely require forcing conditions or catalysis. Research on the nucleophilic substitution of substituted o-nitrochlorobenzenes with thiolates demonstrates that such reactions are feasible, particularly when the ring is activated by electron-withdrawing groups. nih.gov

Table 2: Summary of Potential Derivatization Reactions on the Aromatic Ring

Reaction Type Reagents Potential Product(s) Notes
Nitration HNO₃ / H₂SO₄ Nitrated derivatives of this compound Position of nitration is directed by existing -OCH₃, -SCH₃, and -Cl groups. researchgate.net
Halogenation Br₂ / FeBr₃ Brominated derivatives Position of bromination is directed by existing substituents.

Synthesis of Related Isomers and Analogues

The systematic synthesis of isomers and analogues of this compound is crucial for understanding structure-activity relationships and for developing new compounds with tailored properties.

Positional Isomers of Halogen and Methoxy Groups

The relative positions of the chloro, methoxy, and methylthio groups on the benzene ring significantly influence the molecule's electronic and steric characteristics. The synthesis of positional isomers often requires different starting materials or regioselective synthetic strategies.

For instance, the synthesis of 2-chloro-5-methoxyphenyl methyl sulfide would likely start from 2-chloro-5-methoxyphenol. This phenol (B47542) can be converted to the corresponding thiophenol, followed by methylation. Alternatively, a nucleophilic aromatic substitution on a suitably activated precursor like 2-chloro-5-methoxy-1-nitrobenzene could be employed.

The synthesis of 4-chloro-3-methoxyphenyl methyl sulfide could be envisioned starting from 4-chloro-3-methoxyaniline. Diazotization followed by a Sandmeyer-type reaction with a sulfur nucleophile would introduce the methylthio group.

A documented synthesis for a related isomer, 3-chloro-2-methylphenyl methyl sulfide , involves the reaction of 2-methyl-3-chloroaniline with sodium nitrite (B80452) and then with methyl mercaptan in the presence of a copper catalyst. This highlights a common strategy for introducing a methylthio group onto an aromatic ring starting from an aniline (B41778) derivative.

The synthesis of these isomers often relies on the commercial availability of the appropriately substituted phenols or anilines. The choice of synthetic route is dictated by the desired substitution pattern and the reactivity of the functional groups present.

Table 2: Examples of Positional Isomers and Potential Synthetic Precursors

Isomer NamePotential Starting Material
2-Chloro-5-methoxyphenyl methyl sulfide2-Chloro-5-methoxyphenol
4-Chloro-3-methoxyphenyl methyl sulfide4-Chloro-3-methoxyaniline
3-Chloro-2-methylphenyl methyl sulfide2-Methyl-3-chloroaniline

Analogues with Different Alkyl Sulfide Moieties (e.g., ethyl sulfide)

Varying the alkyl group attached to the sulfur atom can modulate the lipophilicity and steric profile of the molecule. The synthesis of analogues such as 3-chloro-6-methoxyphenyl ethyl sulfide can be achieved through several established methods for forming aryl alkyl sulfides.

A common approach involves the reaction of the corresponding thiophenol, in this case, 3-chloro-6-methoxythiophenol , with an appropriate alkylating agent. The thiophenol can be prepared from the corresponding phenol via a Newman-Kwart rearrangement or from the aniline via diazotization. Once the thiophenol is obtained, it can be deprotonated with a base to form the thiolate, which then undergoes nucleophilic substitution with an alkyl halide, such as ethyl iodide or ethyl bromide, to yield the desired ethyl sulfide analogue.

Alternatively, transition metal-catalyzed cross-coupling reactions provide a powerful tool for the synthesis of aryl alkyl sulfides. For example, the reaction of an aryl halide, such as 3-chloro-6-methoxy-1-iodobenzene, with an alkyl thiol or its corresponding salt in the presence of a copper or palladium catalyst can afford the desired product. The Ullmann condensation, traditionally used for aryl ether synthesis, can also be adapted for the formation of aryl thioethers. nih.gov

Aryl Ether Analogues

Replacing the methyl sulfide group with an aryl ether linkage leads to a different class of compounds with distinct electronic and conformational properties. The synthesis of such analogues, for example, a biphenyl (B1667301) ether derivative of 3-chloro-6-methoxyphenol, is commonly achieved through the Ullmann condensation. nih.govgoogle.comgoogle.comhymasynthesis.comgoogle.com

This reaction typically involves the copper-catalyzed coupling of a phenol with an aryl halide in the presence of a base. nih.govgoogle.comgoogle.comhymasynthesis.comgoogle.com For instance, reacting 3-chloro-6-methoxyphenol with an activated aryl halide, such as 4-nitro-1-bromobenzene, in the presence of a copper catalyst (e.g., CuI or CuO) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling solvent like DMF or toluene (B28343) would yield the corresponding diaryl ether. Modern variations of the Ullmann reaction may employ ligands to facilitate the coupling under milder conditions. nih.gov

The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. The electronic nature of the substituents on both the phenol and the aryl halide can also influence the reaction efficiency.

Exploration of Chemical Applications Derived from Structural Modifications

The derivatization of this compound not only generates new chemical structures but also opens avenues for novel applications, particularly in the realm of synthetic organic chemistry.

Design of New Organic Reagents

The functional groups present in this compound and its derivatives can be exploited to design new organic reagents. A particularly promising strategy involves the use of the methylthio group as a directing group for ortho-lithiation. nih.gov

The sulfur atom of the methylthio group can coordinate to an organolithium reagent, such as n-butyllithium or sec-butyllithium, directing the deprotonation to the adjacent ortho position on the aromatic ring. In the case of this compound, this would likely occur at the C5 position, which is ortho to the methylthio group and activated by the methoxy group.

The resulting aryllithium species is a powerful nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various functional groups at a specific position. For example, reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Quenching with carbon dioxide would produce a carboxylic acid, and reaction with an alkyl halide could introduce a new carbon-carbon bond.

This ortho-lithiation strategy allows for the regioselective functionalization of the aromatic ring, providing access to a diverse array of polysubstituted aromatic compounds that would be difficult to synthesize through classical electrophilic aromatic substitution reactions. By carefully choosing the electrophile, a wide range of novel organic reagents with tailored reactivity can be designed and synthesized from the this compound scaffold.

Table 3: Potential Functionalizations via Ortho-Lithiation of a Thioanisole (B89551) Derivative

ElectrophileResulting Functional Group
Aldehyde (RCHO)Secondary Alcohol (-CH(OH)R)
Ketone (R₂C=O)Tertiary Alcohol (-C(OH)R₂)
Carbon Dioxide (CO₂)Carboxylic Acid (-COOH)
Alkyl Halide (R-X)Alkyl Group (-R)
N,N-Dimethylformamide (DMF)Aldehyde (-CHO)

Precursors for Complex Molecular Scaffolds

The molecular architecture of this compound, featuring a trifunctionalized benzene ring, positions it as a valuable intermediate in organic synthesis for the construction of more complex molecular scaffolds. The chloro, methoxy, and methyl sulfide groups offer distinct points for chemical modification, allowing for sequential and regioselective reactions.

Substituted anisoles and thioanisoles are foundational precursors in the synthesis of a variety of complex molecules, particularly in medicinal chemistry. For instance, related structures are used to build quinoline (B57606) and quinazoline (B50416) frameworks, which are prevalent in pharmacologically active compounds. The synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, a key intermediate for quinoline-based inhibitors, originates from 4-methoxyaniline, demonstrating the utility of methoxy-substituted aromatics in building heterocyclic systems. atlantis-press.com This process involves cyclization, nitration, and chlorination, steps where the substituent pattern dictates the reaction's outcome. atlantis-press.com

Similarly, the thioether moiety is crucial in constructing complex drug candidates. Research into quinazoline-based anticancer agents has shown the synthesis of compounds like N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. researchgate.net In this synthesis, a thioether linkage is introduced via a nucleophilic aromatic substitution reaction, displacing a fluorine atom on the quinazoline core. researchgate.net This highlights a common strategy where a thiol is used to build a key structural bond. While a direct synthetic application of this compound was not prominently featured in the surveyed literature, its combination of a chloro-substituent (a common leaving group in cross-coupling and nucleophilic substitution reactions) and a thioether group makes it an analogous and promising starting material for similar transformations.

The table below summarizes examples of precursor functionalities and the complex scaffolds they can generate, based on analogous structures.

Precursor Functional GroupType of ReactionResulting Complex Scaffold/MoleculeReference
Methoxy-substituted AnilineCyclization, Nitrification, ChlorinationQuinoline Derivatives These are heterocyclic aromatic compounds important in medicinal chemistry. atlantis-press.com
Thioether and Nitro-substituted QuinazolineNucleophilic Aromatic Substitution, ReductionBioactive Quinazoline Diamines These molecules are investigated for applications such as protein kinase inhibitors. researchgate.net
Heterocyclic ThiolsReaction with Arylzinc ReagentsDiaryl and Heteroaryl Sulfides These compounds are synthesized as analogues of biologically active molecules like Combretastatin A-4. acs.org

Materials Science Applications (e.g., non-linear optical properties, if applicable)

In materials science, organic molecules with specific electronic properties are sought for advanced applications. One such area is non-linear optics (NLO), where materials interact with high-intensity light, such as that from lasers, to produce new optical effects. youtube.com These effects include second-harmonic generation (SHG), where light is emitted at double the frequency of the incident light, and two-photon absorption. youtube.com

The potential for a molecule to exhibit NLO properties is often linked to its molecular structure. Key features include the presence of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) connected by a π-conjugated system, such as a benzene ring. youtube.com This arrangement can lead to a significant change in molecular dipole moment upon excitation, a prerequisite for second-order NLO activity.

The structure of this compound possesses attributes that make it a candidate for NLO materials research.

Electron-Donating Group: The methoxy (-OCH₃) group is a strong electron-donating group.

Electron-Withdrawing/Modifying Groups: The chloro (-Cl) atom is an electron-withdrawing group, while the methyl sulfide (-SCH₃) group can also influence the electronic distribution of the aromatic ring.

π-Conjugated System: The benzene ring serves as the conjugated bridge connecting these donor and acceptor moieties.

This intramolecular charge-transfer character suggests that this compound could exhibit NLO properties. While specific experimental measurements of the NLO response of this exact compound are not detailed in the available literature, the study of similarly substituted aromatic molecules for NLO applications is a well-established field of research. youtube.com The precise arrangement and electronic interplay of the substituents would determine the magnitude of any potential NLO effect.

The following table outlines the necessary structural features for NLO properties and the resulting phenomena.

Structural FeatureRole in NLO PropertiesPotential NLO PhenomenonReference
π-Conjugated System (e.g., Benzene Ring)Facilitates electron delocalization between donor and acceptor groups.Second-Harmonic Generation (SHG) A process where two photons with the same frequency are converted into a single new photon with twice the energy. youtube.com
Electron-Donating Group (e.g., -OCH₃)Creates an asymmetric charge distribution by pushing electron density into the π-system.Two-Photon Absorption The simultaneous absorption of two photons to excite a molecule to a higher energy state. youtube.com
Electron-Withdrawing Group (e.g., -Cl)Creates an asymmetric charge distribution by pulling electron density from the π-system.Frequency Conversion Changing the frequency (and thus color) of laser light, such as converting infrared to visible light. youtube.com

Conclusion and Future Research Directions

Summary of Key Findings in Synthesis, Reactivity, and Theoretical Understanding

Given the absence of direct studies, the synthesis of 3-Chloro-6-methoxyphenyl methyl sulfide (B99878) can be hypothetically approached through established methods for aryl sulfide formation. A plausible route would involve the nucleophilic substitution of a suitable precursor, such as 2-chloro-5-methoxythiophenol, with a methylating agent. Alternatively, transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, could be employed. google.comorgsyn.org For instance, the reaction of 1-chloro-4-methoxy-2-halobenzene with a methylthiolate source in the presence of a palladium or copper catalyst could yield the target compound. google.com Another approach could be the nickel-catalyzed aryl exchange reaction, which allows for the synthesis of aryl sulfides from other aryl sulfides and various aryl electrophiles, avoiding the use of volatile and odorous thiols. mdpi.comlookchem.com

The reactivity of 3-Chloro-6-methoxyphenyl methyl sulfide is predicted to be influenced by its substituent groups: the chloro, methoxy (B1213986), and methyl sulfide moieties. The electron-donating methoxy group and the sulfur atom of the methyl sulfide group would likely activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. Conversely, the electron-withdrawing chloro group would deactivate the ring. The interplay of these electronic effects would determine the regioselectivity of its reactions. The sulfide group itself can undergo oxidation to form the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the electronic properties and reactivity of the molecule.

From a theoretical standpoint, computational chemistry could provide valuable insights into the molecular structure and electronic properties of this compound. Density Functional Theory (DFT) calculations could be used to predict its geometry, bond lengths, bond angles, and electronic distribution. nih.gov Such studies would also allow for the calculation of its frontier molecular orbitals (HOMO and LUMO), providing an understanding of its kinetic stability and reactivity towards other chemical species.

Identification of Unexplored Chemical Transformations and Synthetic Challenges

The lack of specific literature on this compound highlights a significant number of unexplored chemical transformations. Key among these would be a systematic investigation into its reactivity in fundamental organic reactions. For instance, its behavior in nitration, halogenation, acylation, and sulfonation reactions remains to be determined. The regioselectivity of these reactions, governed by the combined directing effects of the chloro, methoxy, and methyl sulfide groups, presents an interesting academic challenge.

Furthermore, the synthetic utility of this compound as a building block is entirely unexplored. Its potential for derivatization, for example, through functionalization of the methyl group of the sulfide, cross-coupling reactions at the C-Cl bond, or nucleophilic aromatic substitution of the chloro or methoxy groups, has not been investigated.

A significant synthetic challenge would be the development of a regioselective and high-yielding synthesis of this compound itself. While general methods for aryl sulfide synthesis exist, their application to this specific substitution pattern may require careful optimization of reaction conditions to avoid the formation of undesired isomers.

Proposing Advanced Spectroscopic and Computational Methodologies for Deeper Insight

To gain a comprehensive understanding of this compound, a combination of advanced spectroscopic and computational techniques is proposed.

Advanced Spectroscopic Techniques:

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): Techniques such as COSY, HSQC, and HMBC would be invaluable for the unambiguous assignment of all proton and carbon signals in the NMR spectra, confirming the connectivity of the molecule.

Sulfur K-edge X-ray Absorption Spectroscopy (XAS): This technique could provide direct information about the electronic structure of the sulfur atom within the methyl sulfide group, offering insights into its bonding and reactivity. sinica.edu.tw

Time-Resolved Spectroscopy: In the event that the molecule or its derivatives exhibit interesting photophysical properties, time-resolved spectroscopic methods could be used to study their excited-state dynamics. acs.org

Advanced Computational Methodologies:

Higher-Level Quantum Chemical Calculations: Beyond standard DFT, more sophisticated ab initio methods could provide highly accurate predictions of the molecule's properties, including its vibrational frequencies for comparison with experimental IR and Raman spectra.

Molecular Dynamics (MD) Simulations: MD simulations could be employed to study the conformational flexibility of the molecule and its interactions with solvents or other molecules, providing a dynamic picture of its behavior.

Reaction Pathway Modeling: Computational modeling of potential reactions could help to predict the feasibility and regioselectivity of various chemical transformations, guiding experimental work.

Future Research Directions in Substituted Aryl Sulfide Chemistry

The study of this compound can serve as a starting point for broader investigations into the chemistry of polysubstituted aryl sulfides. Key future research directions include:

Development of Novel Synthetic Methodologies: There is a continuing need for the development of more efficient, sustainable, and regioselective methods for the synthesis of complex substituted aryl sulfides. This includes the exploration of new catalysts, reaction conditions, and starting materials. np-mrd.orgatlantis-press.com The use of visible-light photoredox catalysis for C-S bond formation is a promising area of research. rsc.org

Exploring the Reactivity of Multifunctional Aryl Sulfides: A systematic study of the reactivity of aryl sulfides bearing multiple, and potentially conflicting, functional groups would provide a deeper understanding of the interplay of electronic and steric effects in these systems.

Applications in Materials Science and Medicinal Chemistry: Aryl sulfides are important structural motifs in many pharmaceuticals and functional materials. Future research should focus on the design and synthesis of novel substituted aryl sulfides with specific biological activities or material properties. This includes exploring their potential as organic semiconductors, ligands for catalysis, or as intermediates in the synthesis of complex drug molecules.

Correlating Spectroscopic and Computational Data: A concerted effort to combine advanced spectroscopic measurements with high-level computational studies will be crucial for developing a predictive understanding of the structure-property relationships in substituted aryl sulfides.

Q & A

Q. What are the established synthetic methodologies for preparing 3-Chloro-6-methoxyphenyl methyl sulfide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves nucleophilic substitution, where a methylthio group replaces a leaving group (e.g., chloride) on a chlorinated aromatic precursor. Key steps include:

  • Reagent selection : Use sodium methanethiolate or methylthiol derivatives as sulfur nucleophiles.
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reactivity at 60–80°C.
  • Catalysis : KI or phase-transfer catalysts improve reaction rates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures purity. Reaction progress is monitored via TLC or GC-MS.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions (e.g., methoxy and methylthio groups). Aromatic protons show distinct splitting patterns (~6.5–7.5 ppm).
  • IR : Stretching frequencies for C-S (600–700 cm1^{-1}) and C-O (1250 cm1^{-1}) confirm functional groups.
  • Mass spectrometry : Molecular ion peaks ([M]+^+) and fragmentation patterns validate molecular weight and structure.
    Conflicting data (e.g., unexpected splitting in NMR) can be resolved by computational validation (DFT calculations for NMR chemical shifts) or repeating experiments under anhydrous conditions to exclude solvent interference .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, sealed goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Storage : Inert atmosphere (N2_2) and amber glass containers to prevent degradation.
  • Spill management : Absorb with silica gel or vermiculite, dispose as halogenated waste .

Advanced Research Questions

Q. How can computational chemistry models (e.g., DFT) aid in predicting the reactivity and stability of this compound under varying experimental conditions?

Density Functional Theory (DFT) calculations can:

  • Predict reaction pathways (e.g., nucleophilic substitution barriers) by modeling transition states.
  • Simulate solvent effects (e.g., solvation free energy in DMF vs. THF) to optimize reaction conditions.
  • Assess thermodynamic stability by comparing conformational isomers (e.g., rotational barriers of the methylthio group).
    Validation involves correlating computed parameters (e.g., bond dissociation energies) with experimental kinetics data .

Q. What methodologies are recommended for analyzing hydrogen bonding patterns and crystal packing of this compound using X-ray crystallography and SHELX software?

  • Crystallization : Slow evaporation from ethanol/acetone mixtures yields single crystals.
  • Data collection : High-resolution X-ray diffraction (Mo-Kα radiation) at 100 K minimizes thermal motion.
  • Refinement : SHELXL refines atomic coordinates and thermal parameters. Graph set analysis (Etter’s rules) classifies hydrogen bonds (e.g., C=O···H-S interactions) .
  • Packing analysis : Mercury software visualizes π-π stacking and van der Waals interactions.

Q. In environmental monitoring contexts, how can sulfide quantification techniques (e.g., methylene blue method) be adapted for tracking degradation products of this compound in aqueous systems?

  • Sample preparation : Preserve aqueous samples with NaOH (pH >12) to prevent H2_2S volatilization.
  • Methylene blue method : React sulfide with dimethyl-p-phenylenediamine and FeCl3_3 to form a chromophore (λ = 670 nm). Calibrate with Na2_2S standards.
  • Interference mitigation : Mask metal ions (e.g., Fe3+^{3+}) with EDTA.
  • Degradation tracking : Monitor sulfide release over time via UV-Vis, correlating with LC-MS identification of intermediates (e.g., chlorophenol derivatives) .

Q. How can researchers resolve contradictions in reaction mechanisms proposed for the synthesis of this compound?

  • Isotopic labeling : Use 34^{34}S-labeled reagents to trace sulfur incorporation pathways.
  • Kinetic studies : Compare rate constants under varying temperatures and solvent polarities to distinguish SNAr vs. radical mechanisms.
  • Computational modeling : Transition state analysis (Gaussian 16) identifies energetically favorable pathways. Cross-validate with experimental yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.